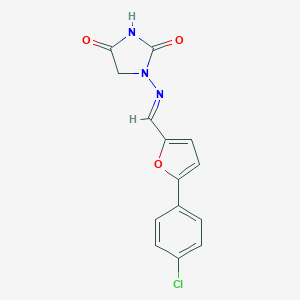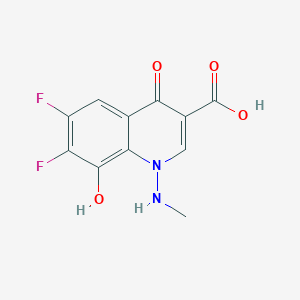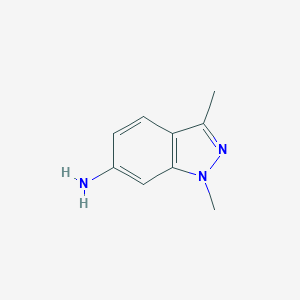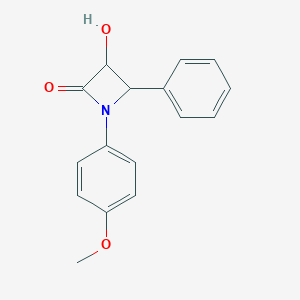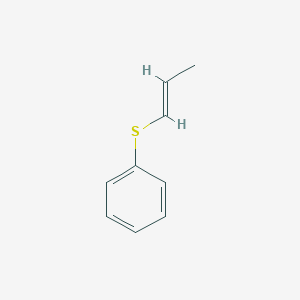
(E)-Phenyl-1-propenylsulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Phenyl-1-propenylsulfide, also known as propiolic acid or allyl sulfide, is a sulfur-containing organic compound that is commonly found in garlic and other allium vegetables. This compound has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.
Wirkmechanismus
The mechanism of action of (E)-Phenyl-1-propenylsulfide is not fully understood, but it is believed to involve the activation of various signaling pathways within cells. Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival.
Biochemische Und Physiologische Effekte
In addition to its potential anti-cancer properties, (E)-Phenyl-1-propenylsulfide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-Phenyl-1-propenylsulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be unstable and may degrade over time, which can affect the reliability of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (E)-Phenyl-1-propenylsulfide. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-Phenyl-1-propenylsulfide and its potential interactions with other signaling pathways within cells.
Synthesemethoden
(E)-Phenyl-1-propenylsulfide can be synthesized through a variety of methods, including the reaction of allyl chloride with sodium sulfide, the reaction of allyl alcohol with hydrogen sulfide, and the reaction of allyl bromide with sodium thiosulfate. The most commonly used method involves the reaction of allyl chloride with sodium sulfide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(E)-Phenyl-1-propenylsulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, colon, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
15436-04-1 |
|---|---|
Produktname |
(E)-Phenyl-1-propenylsulfide |
Molekularformel |
C9H10S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
[(E)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |
InChI-Schlüssel |
QAKDINZUNLASCF-KRXBUXKQSA-N |
Isomerische SMILES |
C/C=C/SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
Kanonische SMILES |
CC=CSC1=CC=CC=C1 |
Andere CAS-Nummern |
22103-05-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



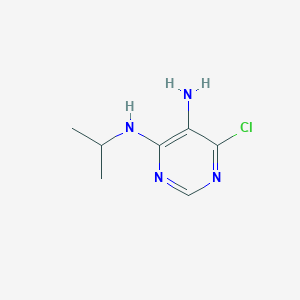
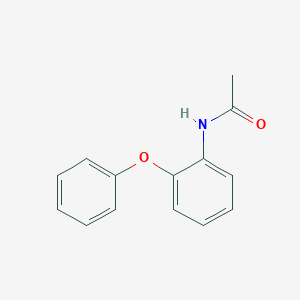
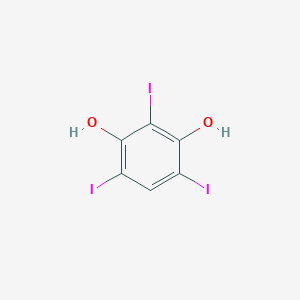
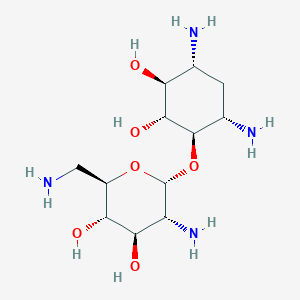
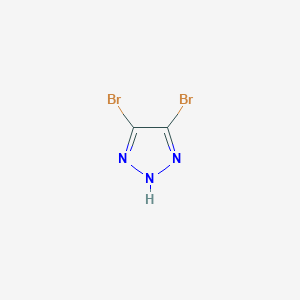
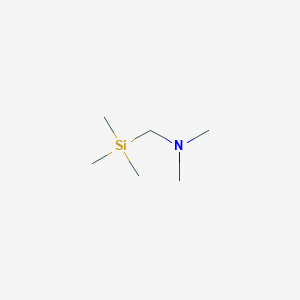
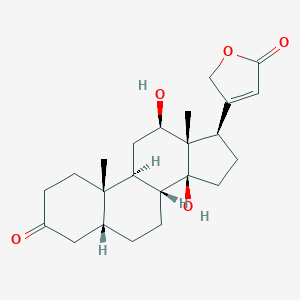
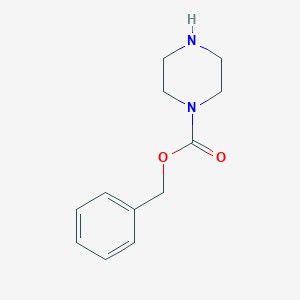
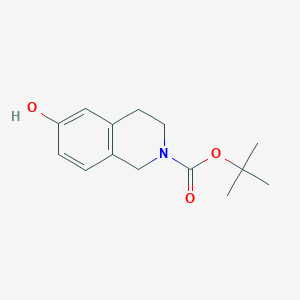
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)
